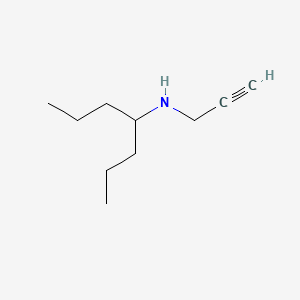

N-(4-Heptyl)propargylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylheptan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNFUUOQTXMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651436 | |

| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-70-9 | |

| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-(heptan-4-yl)prop-2-yn-1-amine: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the secondary amine N-(heptan-4-yl)prop-2-yn-1-amine. While specific literature on this exact molecule is sparse, its structure combines two moieties of significant interest in medicinal chemistry: a non-linear lipophilic heptan-4-yl group and a synthetically versatile, pharmacologically active propargylamine (prop-2-yn-1-yl) group. This document synthesizes information from established chemical principles and data on analogous structures to present a detailed analysis for researchers, scientists, and drug development professionals. We will cover nomenclature, predicted physicochemical properties, robust synthetic and purification protocols, and a thorough discussion of its potential as a scaffold in modern drug discovery, particularly in the context of neuroactive agents.

Nomenclature and Chemical Identity

The systematic IUPAC name for the target compound is N-(heptan-4-yl)prop-2-yn-1-amine . The structure consists of a secondary amine nitrogen atom substituted with a heptan-4-yl group and a prop-2-yn-1-yl group.

IUPAC Name Synonyms

Due to the common use of trivial names for substituent groups, several synonyms are acceptable and may be encountered in literature and chemical databases:

-

N-propargylheptan-4-amine : This is the most common and readily understood synonym, using the trivial name "propargyl" for the prop-2-yn-1-yl group.

-

4-(Propargylamino)heptane

-

N-(1-Propylbutyl)prop-2-yn-1-amine

Chemical Structure and Identifiers

-

Molecular Formula: C₁₀H₁₉N

-

SMILES: CCCC(CCC)NCC#C

-

InChI Key: Based on the structure, the InChI Key would be generated from the InChI string: InChI=1S/C10H19N/c1-3-5-10(6-4-2)11-8-7-9/h7,10-11H,3-6,8H2,1-2H3

Physicochemical Properties

The following table summarizes the computed physicochemical properties for N-(heptan-4-yl)prop-2-yn-1-amine. These values are estimated based on its structure and are valuable for predicting its behavior in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 153.27 g/mol | Computed |

| Exact Mass | 153.15175 Da | Computed |

| XLogP3-AA (Lipophilicity) | ~3.1 | Estimated based on similar structures[1] |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 6 | Computed |

| Topological Polar Surface Area | 12 Ų | Estimated based on similar structures[1] |

Synthesis and Purification

The synthesis of N-(heptan-4-yl)prop-2-yn-1-amine can be approached through several reliable methods. We present two primary strategies: direct alkylation of heptan-4-amine and reductive amination of heptan-4-one.

Primary Synthetic Route: Direct N-Alkylation

This method is a straightforward and robust approach involving the nucleophilic substitution of a propargyl halide with heptan-4-amine.

Causality of Experimental Choices:

-

Reagents: Heptan-4-amine serves as the nucleophile. Propargyl bromide is an excellent electrophile due to the good leaving group (bromide).

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the HBr generated during the reaction, driving it to completion without competing in the alkylation.

-

Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to dissolve the reagents and facilitate the S_N2 reaction mechanism.

-

Temperature: Moderate heating (e.g., 60-80 °C) is often sufficient to achieve a reasonable reaction rate without promoting side reactions or decomposition.

Sources

N-Alkyl Propargylamine Derivatives: A Multi-Target Approach to Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The complex and multifactorial nature of neurodegenerative diseases, such as Parkinson's and Alzheimer's, has highlighted the limitations of single-target therapeutic strategies.[1] This has spurred the adoption of the multi-target-directed ligand (MTDL) paradigm, which aims to modulate several disease-relevant pathways simultaneously.[1][2] Within this framework, the N-alkyl propargylamine scaffold has emerged as a privileged structure, serving as the foundation for numerous neuroprotective agents. This guide provides a comprehensive overview of the core mechanisms, rational design, synthetic methodologies, and preclinical evaluation workflows for N-alkyl propargylamine derivatives. We will delve into their classical role as monoamine oxidase B (MAO-B) inhibitors and explore their broader anti-apoptotic, pro-survival, and anti-protein aggregation functions, offering field-proven insights and detailed protocols for their investigation.

The Neurodegenerative Challenge: A Case for Multi-Target-Directed Ligands

Neurodegenerative disorders are characterized by the progressive loss of neuronal structure and function, often culminating in apoptosis or programmed cell death.[2][3] The underlying pathology is intricate, involving a confluence of factors including oxidative stress, mitochondrial dysfunction, neuroinflammation, protein misfolding, and excitotoxicity.[3][4] This complexity is a primary reason why drugs designed to act on a single target have struggled to modify the course of these diseases.

The MTDL approach offers a more holistic therapeutic strategy.[1] By designing single molecules capable of engaging multiple targets, researchers can address the multifaceted nature of neurodegeneration.[2] The propargylamine functional group is a key pharmacophore in this field, integral to the structure of successful drugs like selegiline and rasagiline, and a cornerstone for the development of novel MTDLs.[1][5][6]

Core Neuroprotective Mechanisms of N-Alkyl Propargylamine Derivatives

The therapeutic efficacy of propargylamine derivatives stems from their ability to modulate a range of targets implicated in neuronal cell death and dysfunction.

Monoamine Oxidase B (MAO-B) Inhibition: The Foundational Mechanism

The most well-established mechanism of action for many N-alkyl propargylamine derivatives is the irreversible inhibition of MAO-B.[7] MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of neurotransmitters, most notably dopamine.

-

Causality of MAO-B Inhibition: The catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a significant source of reactive oxygen species (ROS) in the brain.[3] By inhibiting MAO-B, these derivatives reduce the metabolic production of ROS, thereby mitigating oxidative stress. Furthermore, inhibiting dopamine's breakdown increases its synaptic availability, providing symptomatic relief, particularly in Parkinson's disease.[8] Selegiline and rasagiline are archetypal irreversible MAO-B inhibitors that form a covalent adduct with the enzyme's FAD cofactor.[7][9]

Beyond MAO-B: Anti-Apoptotic and Pro-Survival Signaling

Crucially, the neuroprotective properties of propargylamines like rasagiline and selegiline are not solely dependent on MAO-B inhibition.[10][11] These compounds activate intrinsic cellular programs that promote neuronal survival.

-

Mitochondrial Protection: They stabilize the mitochondrial membrane, preventing the decline of membrane potential and the release of pro-apoptotic factors like cytochrome c.[4][11] This is a critical control point in the intrinsic apoptotic cascade.

-

Induction of Pro-Survival Proteins: Rasagiline has been shown to upregulate the expression of anti-apoptotic proteins from the Bcl-2 family.[11][12]

-

Neurotrophic Factor Induction: These derivatives can increase the expression of key neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support neuron growth, survival, and differentiation.[12][13]

Emerging Mechanisms: A Broadening Therapeutic Scope

Research has uncovered additional mechanisms that contribute to the neuroprotective profile of this chemical class.

-

Anti-α-Synuclein Aggregation: Both selegiline and rasagiline have been shown to interact with α-synuclein, the primary component of Lewy bodies in Parkinson's disease, preventing its toxic oligomerization and aggregation.[8][12]

-

Iron Chelation: Novel MTDLs have been designed by hybridizing the propargylamine moiety with iron-chelating groups like hydroxypyridinone.[14] This design addresses the metal-induced oxidative stress implicated in both Alzheimer's and Parkinson's disease.

-

Modulation of Excitotoxicity: Certain polycyclic propargylamine derivatives have been shown to inhibit N-methyl-D-aspartate receptors (NMDAR) and L-type voltage-gated calcium channels (VGCC), thereby regulating the excitotoxic process mediated by excessive calcium influx.[2][3]

Caption: Multifaceted neuroprotective actions of N-alkyl propargylamine derivatives.

Rational Design and Synthesis of Novel Derivatives

The versatility of the propargylamine scaffold allows for its incorporation into diverse molecular architectures to create novel MTDLs.[15] A prevalent and efficient method for their synthesis is the multicomponent A³ (Aldehyde-Amine-Alkyne) coupling reaction.[16][17]

A³ Coupling: A Robust Synthetic Workflow

The A³ coupling reaction is a one-pot, three-component process that forms a C-C bond between an aldehyde, an amine, and a terminal alkyne, yielding a propargylamine.[18] Copper catalysts are frequently employed due to their low cost and high reactivity.[17]

Caption: General workflow for the synthesis of propargylamines via A³ coupling.

Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol describes a general procedure for synthesizing propargylamine derivatives.[19] The self-validating aspect lies in the consistent yield and purity achieved when reaction parameters are controlled, verifiable by NMR and mass spectrometry.

-

Reaction Setup: To a 10 mL round-bottom flask, add the copper(I) catalyst (e.g., CuCl, 0.1 mmol, 5 mol%).

-

Atmosphere Control: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes. This is critical as oxygen can lead to unwanted alkyne homocoupling.

-

Reagent Addition: Introduce the solvent (e.g., Toluene, 4 mL). Then, add the secondary amine (2.0 mmol), the aldehyde (2.0 mmol), and finally the terminal alkyne (2.2 mmol) via syringe. The slight excess of alkyne ensures complete consumption of the aldehyde-amine adduct.

-

Reaction Conditions: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add deionized water (5 mL) and dichloromethane (DCM, 15 mL) to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the target propargylamine derivative.[19]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Preclinical Evaluation Workflow for Neuroprotective Efficacy

A robust preclinical evaluation pipeline is essential to validate the therapeutic potential of newly synthesized derivatives. This process systematically assesses toxicity, target engagement, and neuroprotective efficacy.[20]

Sources

- 1. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]

- 3. journals.co.za [journals.co.za]

- 4. Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rasagiline - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ovid.com [ovid.com]

- 11. Neuroprotection by propargylamines in Parkinson's disease: intracellular mechanism underlying the anti-apoptotic function and search for clinical markers [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Model Systems for Studies Into Retinal Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Propargylamine-hydroxypyridinone hybrids as multitarget agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 19. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

safety data sheet (SDS) for N-(4-Heptyl)propargylamine

An In-depth Technical Guide to the Safety Profile and Handling of N-(4-Heptyl)propargylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

This guide is constructed to fill that critical knowledge gap. As a Senior Application Scientist, the imperative is not merely to follow established protocols but to anticipate and mitigate risk through a deep, mechanistic understanding of chemical reactivity and toxicology. This document, therefore, moves beyond a standard SDS template. It employs a first-principles approach, synthesizing a robust safety profile for N-(4-Heptyl)propargylamine by performing a detailed hazard analysis of its core structural components: the propargylamine head and the heptylamine tail. By understanding the hazards inherent to these moieties, we can construct a reliable and field-proven guide for its safe handling, storage, and emergency management.

Deconstructed Hazard Analysis: A Tale of Two Moieties

The toxicological and safety profile of N-(4-Heptyl)propargylamine is best predicted by examining the hazards of its constituent functional groups. The overall risk profile is a synergistic combination of the high reactivity of the propargylamine group and the physical-chemical properties imparted by the heptyl chain.

The Propargylamine Moiety: Reactivity and Acute Toxicity

Propargylamine (HC≡CCH₂NH₂) is a highly reactive and hazardous substance. Its triple bond and primary amine group are responsible for its utility in synthesis and its significant safety concerns.[1][2]

-

High Flammability: Propargylamine is a highly flammable liquid and vapor (GHS Flammable Liquid Category 2), with a very low flash point.[3][4] This indicates that it can be ignited at ambient temperatures by sparks, static discharge, or other ignition sources.[4]

-

Acute Toxicity & Corrosivity: It is acutely toxic and corrosive. The primary routes of exposure are dermal, oral, and inhalation. Critically, it is classified as fatal in contact with skin (GHS Acute Toxicity, Dermal, Category 2) and causes severe skin burns and eye damage (GHS Skin Corrosion, Category 1B).[3] Harmful if swallowed is another significant hazard.

The Heptylamine Moiety: Corrosivity and Combustibility

n-Heptylamine (CH₃(CH₂)₆NH₂) provides the aliphatic character. While less acutely toxic than propargylamine, it presents significant hazards.

-

Flammability: n-Heptylamine is a flammable liquid and vapor (GHS Flammable Liquid Category 3).[5] The longer carbon chain increases its boiling point and flash point compared to propargylamine, making it a combustible liquid but still a significant fire risk.[6][7]

-

Corrosivity and Toxicity: It is also corrosive, causing severe skin burns and eye damage (GHS Skin Corrosion, Category 1A/1B/1C).[5][8] It is classified as toxic or harmful if swallowed.[6]

Synthesized Profile for N-(4-Heptyl)propargylamine

By combining these profiles, we can project a reliable hazard assessment for N-(4-Heptyl)propargylamine. The presence of the propargyl group dictates that extreme caution is necessary, while the heptyl group will primarily modify its physical properties (e.g., lower volatility, higher boiling point) without mitigating the core chemical hazards.

| Hazard Classification (Predicted) | GHS Category | Hazard Statement | Rationale |

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor | The heptyl chain raises the flash point above that of propargylamine, but the compound remains flammable.[5] |

| Acute Toxicity, Dermal | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin | The propargylamine group is highly toxic via skin absorption.[3] This is the most critical acute hazard. |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | Both parent moieties are toxic/harmful if swallowed.[3][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Both parent amines are highly corrosive to skin and mucous membranes.[3][5][7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | A direct consequence of its corrosive nature.[3] |

Laboratory Protocol: Engineering Controls & Personal Protection

A self-validating safety system relies on a multi-layered defense against exposure. For a compound with the predicted hazard profile of N-(4-Heptyl)propargylamine, this is non-negotiable.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of N-(4-Heptyl)propargylamine, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the case of an unforeseen release.

-

Safety Equipment: An eyewash station and a safety shower must be located within a 10-second travel distance from the workstation and must be unobstructed.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is critical to prevent skin and eye contact.

-

Hand Protection: Wear double gloves. Use a heavier, chemically resistant glove (e.g., butyl rubber or laminate) as an outer layer over a standard nitrile inner glove. Always inspect gloves for tears or degradation before use.[9]

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosivity, a full-face shield must be worn over the goggles during any transfer or reaction procedure.[5]

-

Skin and Body Protection: A flame-resistant lab coat is required. For any procedure involving more than a few milliliters, a chemically resistant apron or full suit is strongly recommended. Do not wear shorts or open-toed shoes.

-

Respiratory Protection: If work must be performed outside of a fume hood (a scenario that should be avoided), a full-face respirator with cartridges appropriate for organic vapors and amines is required.[5]

Safe Handling, Storage, and Incompatibilities

The unique reactivity of the terminal alkyne and the basicity of the amine group dictate stringent handling and storage protocols.

Handling Workflow

-

Area Designation: Designate a specific area within the fume hood for handling this compound.

-

Static Prevention: When transferring quantities larger than ~25 mL, ensure containers and equipment are grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[3][4] Use non-sparking tools.[4]

-

Inert Atmosphere: The propargyl group can be sensitive to air and light.[4] For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice.

-

Decontamination: Thoroughly decontaminate all surfaces and glassware after use. Wash hands and arms thoroughly after removing gloves.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area designated for flammable and corrosive materials.[9] The recommended storage temperature is often refrigerated (2-8 °C) to reduce vapor pressure and degradation.[1]

-

Segregation: Store away from incompatible materials. The storage area should be separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Chemical Incompatibilities

-

Strong Oxidizing Agents: Can react violently.

-

Acids, Acid Chlorides, Acid Anhydrides: Can undergo vigorous or violent exothermic neutralization reactions.[8]

-

Heat, Sparks, and Open Flames: The compound is flammable and its vapors can form explosive mixtures with air.[4][7]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[5] Seek immediate emergency medical attention. Do not delay.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 30 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate emergency medical attention.

-

Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate emergency medical attention.

-

Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth with water and give a cupful of water to drink.[5] Never give anything by mouth to an unconscious person. Seek immediate emergency medical attention.

Spill Response Workflow

The following workflow outlines the logical steps for responding to a spill. It is designed to prioritize personnel safety above all else.

Caption: Workflow for Chemical Spill Response.

Physical & Chemical Property Projections

While experimental data for N-(4-Heptyl)propargylamine is scarce, we can estimate its properties by comparing them to its structural parents.

| Property | Propargylamine (C₃H₅N) | n-Heptylamine (C₇H₁₇N) | N-(4-Heptyl)propargylamine (C₁₀H₁₉N) (Predicted) |

| Molecular Weight | 55.08 g/mol [1] | 115.22 g/mol [5] | 153.27 g/mol |

| Physical State | Liquid[2] | Clear Liquid[5] | Liquid |

| Boiling Point | 83-84 °C[1][2] | 153-156 °C[6] | >160 °C |

| Flash Point | 3 °C / 37.4 °F[4] | 44 °C / 111.2 °F[6] | ~50-70 °C |

| Density | ~0.86 g/mL[1] | ~0.774 g/cm³[5] | ~0.8 g/mL |

| Solubility | Soluble in water | 100 g/L in water (20°C)[5] | Slightly soluble in water, soluble in organic solvents |

Conclusion: A Framework for Responsible Innovation

N-(4-Heptyl)propargylamine is a compound of significant interest for synthetic and medicinal chemistry. However, its utility is matched by a significant, predictable hazard profile. It should be treated as a flammable, highly corrosive liquid that is acutely toxic, particularly via skin contact. All experimental work must be underpinned by a rigorous safety-first mindset, mandating the use of appropriate engineering controls, diligent application of personal protective equipment, and a clear, rehearsed emergency response plan. This guide provides the necessary framework, but the ultimate responsibility for a safe laboratory environment rests with the informed and cautious researcher.

References

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - n-Heptylamine, 99+%. [Link]

-

A-Lined Handling Systems, Inc. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

National Center for Biotechnology Information. Propargylamine. In PubChem Compound Database. [Link]

-

Wikipedia. Propargylamine. [Link]

-

ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

Air Products. Acetylene. [Link]

-

HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. [Link]

-

University of Pennsylvania EHRS. Occupational Safety Fact Sheet Compressed Acetylene Gas. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Propargylamine - Wikipedia [en.wikipedia.org]

- 3. PROPARGYLAMINE - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

Methodological & Application

Synthesis of N-(4-Heptyl)propargylamine via Reductive Amination: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

Propargylamines are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and complex organic structures. Their utility stems from the reactive terminal alkyne, which can participate in various coupling reactions, and the nucleophilic secondary amine. This application note provides a comprehensive guide to the synthesis of a specific secondary amine, N-(4-Heptyl)propargylamine, via a one-pot reductive amination of 4-heptanone with propargylamine. This method offers a straightforward and efficient route to the desired product, which can be a valuable intermediate in pharmaceutical and materials science research.

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and operational simplicity. The reaction proceeds through the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then immediately reduced by a suitable hydride agent to the corresponding amine. This direct approach circumvents the often-problematic isolation of unstable imine intermediates. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a cost-effective and readily available choice, demonstrating good reactivity for this transformation, particularly when the imine formation is allowed to proceed before its introduction.

This document offers a detailed, step-by-step protocol for the synthesis, purification, and characterization of N-(4-Heptyl)propargylamine, grounded in established chemical principles and practical laboratory experience.

Reaction Scheme and Mechanism

The synthesis of N-(4-Heptyl)propargylamine is achieved through a one-pot reductive amination reaction as depicted below:

Figure 1. Overall reaction scheme for the synthesis of N-(4-Heptyl)propargylamine.

The reaction mechanism can be conceptualized in two key stages occurring in a single pot:

-

Imine Formation: The reaction commences with the nucleophilic attack of the primary amine (propargylamine) on the carbonyl carbon of 4-heptanone. This is typically the rate-determining step and can be facilitated by the removal of water or by using a dehydrating agent, although in many one-pot procedures, the equilibrium is driven forward by the subsequent reduction. The initially formed hemiaminal intermediate readily dehydrates to form the corresponding imine.

-

Reduction of the Imine: The C=N double bond of the imine is then reduced by a hydride-donating agent, in this case, sodium borohydride. The hydride attacks the electrophilic carbon of the iminium ion (protonated imine), forming the final secondary amine product. It is crucial to manage the addition of the reducing agent, as sodium borohydride can also reduce the starting ketone. Allowing for a period of imine formation before the addition of NaBH₄ can mitigate this side reaction.[1]

Diagram 1. Mechanism of Reductive Amination.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |

| 4-Heptanone | C₇H₁₄O | 114.19 | 123-19-3 | Sigma-Aldrich |

| Propargylamine | C₃H₅N | 55.08 | 2450-71-7 | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich |

| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | Fisher Scientific |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Hexanes | N/A | N/A | N/A | Fisher Scientific |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

4-Heptanone: Flammable liquid and vapor.[2][3][4][5][6] Harmful if inhaled.[2][3][5][6] Keep away from heat, sparks, and open flames.[2][3][4][5][6] Use in a well-ventilated area.[2][3][5][6]

-

Propargylamine: Highly flammable liquid and vapor.[7] Toxic in contact with skin and harmful if swallowed.[7] Causes severe skin burns and eye damage.[7] Air, light, and moisture sensitive.[7] Store under an inert atmosphere and protect from light.

-

Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously.[8][9] Toxic if swallowed or in contact with skin.[8][9] Causes severe skin burns and eye damage.[8][9] Handle under an inert atmosphere and protect from moisture.[8][9]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane: Can cause skin and eye irritation. May be a carcinogen.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Diagram 2. Experimental Workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-heptanone (1.14 g, 10 mmol, 1.0 eq) and anhydrous methanol (30 mL).

-

Amine Addition: Add propargylamine (0.61 g, 11 mmol, 1.1 eq) to the stirred solution.

-

Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.45 g, 12 mmol, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas evolution will occur.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approximately 16 hours).

-

Work-up:

-

Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Insight: Basic amines often streak on silica gel. To mitigate this, either use an amine-functionalized silica gel or add a small amount of a competing amine, such as triethylamine (0.5-1%), to the eluent system.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) containing 0.5% triethylamine.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

-

-

Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield N-(4-Heptyl)propargylamine as a colorless to pale yellow oil.

Characterization of the Final Product

-

¹H NMR (400 MHz, CDCl₃):

-

The proton of the terminal alkyne (H-C≡) is expected to appear as a triplet around δ 2.2 ppm.

-

The methylene protons adjacent to the nitrogen and the alkyne (N-CH₂-C≡) should appear as a doublet around δ 3.4 ppm.

-

The methine proton on the heptyl chain attached to the nitrogen (N-CH) will likely be a multiplet around δ 2.6-2.8 ppm.

-

The protons of the heptyl chain will appear as multiplets in the upfield region (δ 0.8-1.5 ppm).

-

The NH proton signal is often broad and may appear between δ 1.0-2.0 ppm; its position is concentration-dependent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The quaternary carbon of the alkyne (C≡C-H) is expected around δ 82 ppm.

-

The terminal carbon of the alkyne (C≡C-H) should appear around δ 71 ppm.

-

The carbon of the heptyl chain attached to the nitrogen (N-CH) is predicted to be in the range of δ 55-60 ppm.

-

The methylene carbon adjacent to the nitrogen (N-CH₂) should be around δ 37 ppm.

-

The remaining carbons of the heptyl chain will appear in the upfield region (δ 10-40 ppm).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ should be observed at m/z = 153.

-

Common fragmentation patterns for amines include alpha-cleavage. A significant fragment would be expected from the loss of a propyl group (CH₂CH₂CH₃) from the 4-heptyl moiety, resulting in a fragment at m/z = 110. Another likely fragmentation would be the loss of the propargyl group, leading to a fragment at m/z = 114.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete imine formation | Increase the reaction time for imine formation before adding NaBH₄. Consider adding a catalytic amount of a weak acid like acetic acid to promote imine formation. |

| Reduction of starting ketone | Add NaBH₄ more slowly and at a lower temperature (0 °C). | |

| Presence of unreacted starting materials | Insufficient reducing agent or reaction time | Increase the equivalents of NaBH₄ (e.g., to 1.5 eq). Ensure the reaction is stirred for a sufficient duration. |

| Product streaking on TLC and column | Acidic nature of silica gel interacting with the basic amine | Use an amine-functionalized silica gel for chromatography or add 0.5-1% triethylamine to the eluent. |

| Difficulty in removing all solvent | High boiling point of the product and triethylamine | Use a high-vacuum pump for final solvent removal. A Kugelrohr distillation can be an effective final purification step if chromatography is insufficient. |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N-(4-Heptyl)propargylamine via reductive amination. The procedure is straightforward, utilizes readily available reagents, and is scalable. The inclusion of practical insights into the purification of the basic amine product aims to facilitate a successful outcome for researchers. The synthesized N-(4-Heptyl)propargylamine can serve as a valuable intermediate for further chemical transformations, particularly in the fields of medicinal chemistry and materials science.

References

- 4-heptanone; 123-19 - SAFETY D

- Sodium borohydride - Safety D

- SAFETY DATA SHEET - Fisher Scientific. (2009, November 17).

- SAFETY DATA SHEET - Fisher Scientific. (2010, December 23).

- PROPARGYLAMINE - Safety Data Sheet - ChemicalBook. (2026, January 17).

- SAFETY D

- Propargylamine, Hydrochloride - Szabo-Scandic.

- Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY D

- Material Safety Data Sheet 4-Heptanone, 98% MSDS# 39736 Section 1. (2009, July 20).

- 111530 - Sodium borohydride powder - Safety D

- Safety Data Sheet: Sodium borohydride - Carl ROTH.

- SAFETY DATA SHEET - Fisher Scientific. (2009, December 7).

- • SAFETY D

- 4-Heptanone - Synerzine. (2018, June 22).

- Reductive Amin

Sources

- 1. Propargylamine [webbook.nist.gov]

- 2. biotage.com [biotage.com]

- 3. teledyneisco.com [teledyneisco.com]

- 4. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. mdpi.com [mdpi.com]

synthesis of deprenyl analogues using N-(4-Heptyl)propargylamine

Executive Summary

This technical guide details the synthesis and application of N-(4-Heptyl)propargylamine , a critical aliphatic analogue of the neuroprotective drug (-)-Deprenyl (Selegiline) . Unlike Deprenyl, which metabolizes into amphetamine derivatives (levomethamphetamine), aliphatic propargylamines offer potent Monoamine Oxidase B (MAO-B) inhibition and neurorescue properties without the psychostimulant liability associated with the amphetamine backbone.[1]

This protocol focuses on the N-(heptan-4-yl) scaffold, a lipophilic, branched-chain architecture designed to maximize blood-brain barrier (BBB) penetration while maintaining the critical propargylamine "warhead" required for irreversible enzyme inactivation.

Chemical Strategy & Retrosynthesis

The design of N-(4-Heptyl)propargylamine (Compound 1 ) relies on replacing the 1-phenylpropan-2-yl core of Deprenyl with a lipophilic heptan-4-yl moiety. The synthesis is approached via a convergent alkylation strategy to ensure regioselectivity.

Critical Design Elements:

-

The Propargyl "Warhead": Essential for the mechanism-based (suicide) inhibition of MAO-B. The flavin cofactor of MAO-B attacks the alkyne, forming a covalent adduct.

-

The 4-Heptyl Core: A symmetrical, branched aliphatic chain (

) that mimics the steric bulk of the Deprenyl phenyl ring but alters the electronic profile, eliminating the formation of neurotoxic or stimulant metabolites.

Synthetic Pathway Visualization

Figure 1: Synthetic route from 4-heptanone to secondary and tertiary deprenyl analogues.

Experimental Protocols

Protocol A: Synthesis of 4-Heptylamine (Intermediate)

Note: If 4-Heptylamine is commercially available (CAS 16751-59-0), proceed to Protocol B.

Reagents: 4-Heptanone (Dipropyl ketone), Ammonium Acetate, Sodium Cyanoborohydride (

-

Imine Formation: In a 500 mL round-bottom flask, dissolve 4-Heptanone (11.4 g, 100 mmol) and Ammonium Acetate (77 g, 1.0 mol, 10 equiv) in Methanol (200 mL).

-

Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (4.4 g, 70 mmol) portion-wise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours.

-

Workup: Acidify with conc. HCl to pH < 2 (to decompose excess hydride). Evaporate methanol under reduced pressure.

-

Isolation: Basify the aqueous residue with NaOH pellets to pH > 12. Extract with Dichloromethane (DCM) (

mL). Dry organics over -

Purification: Distillation (b.p. ~150-155°C) yields pure 4-Heptylamine.

Protocol B: Synthesis of N-(4-Heptyl)propargylamine (Core Scaffold)

Objective: Mono-propargylation of the hindered primary amine.[2][3][4]

Reagents: 4-Heptylamine, Propargyl Bromide (80% in toluene), Potassium Carbonate (

-

Setup: Flame-dry a 250 mL two-neck flask under Argon. Add 4-Heptylamine (5.75 g, 50 mmol) and anhydrous

(13.8 g, 100 mmol) in dry MeCN (100 mL). -

Addition: Cool to 0°C. Add Propargyl Bromide (6.0 g, ~40 mmol, 0.8 equiv) dropwise via syringe pump over 1 hour.

-

Critical Step: Use a deficit of propargyl bromide to prevent over-alkylation to the tertiary amine (dipropargyl species). The unreacted starting amine is easier to separate than the over-alkylated byproduct.

-

-

Reaction: Stir at RT for 12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM,

Product > -

Workup: Filter off solids (

). Concentrate the filtrate. -

Purification: Flash column chromatography (Silica gel).

-

Gradient: 100% DCM

5% MeOH/DCM. -

Yield: Expect 65-75% as a pale yellow oil.

-

Data:

NMR (300 MHz,

-

Protocol C: N-Methylation (Tertiary Deprenyl Analogue)

Objective: Conversion to the tertiary amine (N-Methyl-N-(4-heptyl)propargylamine) to mimic the exact substitution pattern of Deprenyl.

-

Reaction: Dissolve N-(4-Heptyl)propargylamine (1.53 g, 10 mmol) in Dichloromethane (30 mL). Add Formaldehyde (37% aq., 1.5 mL, 20 mmol). Stir for 15 min.

-

Reduction: Add Sodium Triacetoxyborohydride (

) (3.18 g, 15 mmol). Stir at RT for 4 hours. -

Workup: Quench with sat.

. Extract with DCM. -

Result: The tertiary amine is more lipophilic and will elute faster in chromatography.

Analytical Data & Validation

The following parameters confirm the identity of the synthesized analogues.

| Parameter | N-(4-Heptyl)propargylamine (Secondary) | N-Methyl-N-(4-Heptyl)propargylamine (Tertiary) |

| Molecular Formula | ||

| Mol. Weight | 153.27 g/mol | 167.29 g/mol |

| Physical State | Pale yellow oil | Clear/Pale yellow oil |

| Key IR Signal | 3300 | No N-H stretch; 2100 |

| Solubility | Soluble in EtOH, DMSO, DCM | Highly soluble in lipids/DCM |

Mechanism of Action & Biological Context[6]

These analogues function as suicide substrates for MAO-B. The mechanism involves the abstraction of a proton from the

Neuroprotective Pathway

Beyond MAO-B inhibition, N-propargylamines exhibit neuroprotection via the GAPDH-Siah1 pathway .

Figure 2: Dual mechanism of action: MAO-B inhibition and GAPDH-mediated anti-apoptotic signaling.[5]

References

-

Aliphatic Propargylamines as MAO-B Inhibitors Yu, P. H., et al. (1994). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Source:[1][6]

-

Deprenyl and Propargylamine Neuroprotection Mechanisms Naoi, M., et al. (2003). Anti-apoptotic function of propargylamines: Selegiline and Rasagiline. Source:[5][7]

-

Synthesis of Propargylamines via A3 Coupling (Alternative Route) Wei, C., & Li, C. J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amine via C-H Activation. Source:

-

Structure-Activity Relationships of Deprenyl Analogues Magyar, K. (2011).[7] The pharmacology of selegiline ((-)-deprenyl). Source:

-

Synthesis of N-Substituted Propargylamines Beller, M., et al. (2010). Transition Metal-Catalyzed Synthesis of Propargylamines. Source:

Sources

- 1. Aliphatic propargylamines, a new series of potent selective, irreversible non-amphetamine-like MAO-B inhibitors. Their structures, function and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-Heptyl)propargylamine Synthesis

Executive Summary

The synthesis of N-(4-Heptyl)propargylamine presents a classic chemoselectivity challenge. You are constructing a secondary amine from a sterically hindered secondary alkyl group (4-heptyl) and a reactive propargyl moiety.

The two primary failure modes for this synthesis are:

-

Over-Alkylation (Bis-propargylation): Formation of the tertiary amine byproduct during direct alkylation.

-

Incomplete Conversion: Steric hindrance of the 4-heptyl position slowing down nucleophilic attack or imine formation.

This guide prioritizes Reductive Amination via Titanium(IV) isopropoxide mediation as the high-yield "Gold Standard" for this specific steric profile, while providing an optimized protocol for Direct Alkylation for scale-up scenarios.

Part 1: Route Selection Strategy

Before beginning, select the methodology that aligns with your available reagents and purity requirements.

Comparison of Synthetic Routes

| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Nucleophilic Substitution |

| Starting Materials | 4-Heptanone + Propargylamine | 4-Heptylamine + Propargyl Bromide |

| Primary Mechanism | Imine formation | S |

| Selectivity | High (>90%) . Mono-alkylation is mechanistically favored.[1] | Moderate . Requires strict stoichiometry control to prevent bis-alkylation. |

| Steric Impact | Ti(OiPr) | Steric bulk of 4-heptyl helps prevent over-alkylation but slows reaction. |

| Purification | Simple acid-base extraction often sufficient. | Column chromatography usually required to remove tertiary amine. |

Decision Logic (Visualized)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting materials and scale.

Part 2: Troubleshooting & Protocols

Method A: Titanium-Mediated Reductive Amination (High Yield)

Best for: High purity, research scale (<50g), avoiding chromatography.

The Challenge: 4-Heptanone is a symmetric ketone with moderate steric hindrance. Standard reductive amination (using STAB/NaBH(OAc)

Optimized Protocol

-

Imine Formation:

-

To a dry flask under N

, add 4-Heptanone (1.0 equiv) and Propargylamine (1.2 equiv). -

Add Titanium(IV) isopropoxide (1.25 equiv) neat.

-

Stir at Room Temperature for 4–6 hours . (The solution will likely turn viscous/yellow).

-

Checkpoint: Monitor by IR or NMR. Disappearance of the ketone C=O peak indicates imine formation.

-

-

Reduction:

-

Dilute with absolute Ethanol (concentration ~0.5 M).

-

Add Sodium Borohydride (NaBH

) (1.5 equiv) in portions. Caution: Exothermic/Gas evolution. -

Stir for 2–4 hours.

-

-

Workup (Critical Step):

-

The reaction contains Ti salts which form a gelatinous emulsion with water.

-

Quench: Add 2M NaOH or NH

OH to hydrolyze the titanates into a white, filterable solid (TiO -

Filter through Celite. Wash the pad with EtOAc.

-

Extract filtrate with EtOAc, dry over Na

SO

-

Troubleshooting Q&A

Q: My yield is low, and I see unreacted ketone. A: You likely added the reducing agent too early. The steric bulk of 4-heptanone requires time to form the imine. Ensure the Ti(OiPr)

step runs for at least 4 hours. Do not use NaBH(OAc)for this specific hindered ketone; NaBH is stronger and necessary here.

Q: The workup is a nightmare; I have a white slime that won't separate. A: This is hydrated titanium oxide. Do not use neutral water. Quench with 1M NaOH or 10% aqueous ammonia . The high pH forces the titanium to precipitate as a granular solid rather than a gel.

Method B: Direct Nucleophilic Substitution

Best for: Large scale, where 4-heptylamine is cheap and abundant.

The Challenge: Propargyl bromide is highly reactive. Even with a secondary alkyl group on the amine, the product (a secondary amine) is more nucleophilic than the starting material, leading to N,N-dipropargyl-4-heptylamine (over-alkylation).

Optimized Protocol

-

Stoichiometry Control:

-

Use 4-Heptylamine (3.0 – 4.0 equiv) relative to Propargyl Bromide (1.0 equiv).

-

Why? Statistical probability. By flooding the reaction with starting amine, the propargyl bromide is statistically more likely to hit a primary amine than the newly formed secondary amine [3].

-

-

Conditions:

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Base: K

CO -

Temperature: 0°C for addition, then warm to RT.

-

-

Addition:

-

Dissolve amine and base in solvent.

-

Add Propargyl Bromide (80% wt in toluene) dropwise over 1 hour.

-

-

Purification:

-

The crude will contain: Product, Excess 4-Heptylamine, and trace Bis-propargyl byproduct.

-

Distillation: 4-Heptylamine (b.p. ~155°C) can be distilled off.

-

Column: If distillation isn't viable, use silica gel with 5% MeOH/DCM + 1% NH

OH.

-

Troubleshooting Q&A

Q: I am still getting 15-20% bis-propargylated byproduct. A: Dilute your reaction further. High concentration favors intermolecular side reactions. Also, ensure your addition of propargyl bromide is truly dropwise. If you dump it in, local high concentrations favor double alkylation.

Q: Can I use a protecting group instead? A: Yes, but it adds two steps. You could use N-Boc-4-heptylamine, alkylate with propargyl bromide (using NaH), and then deprotect. However, Method A (Reductive Amination) is generally more atom-economical than protection/deprotection strategies.

Part 3: Reaction Mechanism & Visualization

Understanding the Titanium-mediated pathway clarifies why it offers superior selectivity.

Figure 2: Mechanistic flow of Ti(IV)-mediated reductive amination. The titanium species acts as both a Lewis acid activator and a water scavenger, preventing the hydrolysis of the imine back to the ketone.

Part 4: Physical Properties & Handling

| Property | Value (Approx.) | Note |

| Molecular Weight | 153.27 g/mol | |

| Physical State | Colorless to pale yellow oil | Oxidizes slowly in air (turns brown). |

| Boiling Point | Est. 180–190°C (760 mmHg) | Volatile under high vacuum. |

| pKa (Conjugate Acid) | ~10.5 | Strong enough to form stable HCl salts. |

| Storage | 4°C, under Argon | Store as HCl salt for long-term stability. |

Safety Note: Propargylamines are potential suicide inhibitors of MAO (Monoamine Oxidase). Handle with care, avoiding skin contact and inhalation.

References

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345.

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

-

Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

Sources

Technical Support Center: Propargylamine Stability & Storage

Topic: Preventing Dimerization & Degradation of Propargylamines

Audience: Medicinal Chemists, Synthetic Organic Chemists, Lab Managers.

Executive Summary & Core Mechanism

The Central Issue: Propargylamines (e.g., 2-propyn-1-amine) are bifunctional molecules containing a nucleophilic primary amine and a terminal alkyne.[1] In their free base form, they are thermodynamically unstable.

Why Dimerization Occurs: Storage instability arises from two primary degradation pathways:

-

Oxidative Coupling (Glaser-type): In the presence of atmospheric oxygen and trace metal ions (often leached from containers or spatulas), the terminal alkynes couple to form diynes (dimers).

-

Nucleophilic Addition (Polymerization): The unprotonated amine (

) acts as a nucleophile, attacking the electrophilic alkyne of a neighboring molecule. This leads to oligomerization, often observed as the clear liquid turning yellow, then brown, and finally precipitating a tar-like solid.

The Solution: The only self-validating method to prevent this is protonation . Converting the free base to the Hydrochloride (HCl) salt blocks the nucleophilic amine and stabilizes the alkyne, effectively "pausing" the reactivity until the moment of use.

Interactive Troubleshooting Guide (FAQ)

Scenario A: "My clear propargylamine liquid has turned yellow or brown."

Diagnosis: Early-stage oxidative degradation or polymerization.

-

Cause: Exposure to air (

), light, or storage above -20°C as a free base. -

Risk: The yellow color indicates the formation of conjugated enyne oligomers or diyne dimers.

-

Action:

-

Do not distill without checking peroxide levels (explosion hazard).

-

Purity Check: Run a TLC (Thin Layer Chromatography). If the impurity spot is faint (<5%), you may use it for non-critical reactions.

-

Recovery: If high purity is required, convert to the HCl salt immediately (See Protocol 1), wash the solid with ether to remove the yellow organic impurities, and recrystallize.

-

Scenario B: "I bought the HCl salt, but I need the free base for a nucleophilic substitution."

Diagnosis: Standard synthetic requirement.

-

Guidance: Never store the free base.

-

Action: Perform a "Just-in-Time" liberation. Generate the free base in situ or immediately prior to addition. (See Protocol 2).

Scenario C: "The material has formed a solid precipitate at the bottom of the bottle."

Diagnosis: Advanced polymerization.

-

Safety Warning: Old propargylamine containers with solids can be shock-sensitive if peroxides have formed on the alkyne.

-

Action: Do not attempt to chip or scrape the solid. Discard the container via hazardous waste disposal (flammable/toxic).

Visualizing the Instability

The following diagram illustrates the chemical pathways that occur during storage and how acidification halts them.

Caption: Figure 1. Degradation pathways of the free base (Red) vs. stabilization via salt formation (Green). The salt form effectively blocks both oxidative coupling and polymerization.

Technical Data & Storage Specifications

| Parameter | Free Base (Unstable) | Hydrochloride Salt (Stable) |

| Physical State | Clear/Yellow Liquid | White/Off-white Crystalline Solid |

| Storage Temp | -20°C (Critical) | 2-8°C (Room Temp short term) |

| Atmosphere | Argon/Nitrogen (Strict) | Desiccated Air/Inert |

| Shelf Life | < 1 Month (if neat) | > 2 Years |

| Flammability | Flash Point ~3°C (High Risk) | Non-flammable solid |

| Primary Hazard | Polymerization, Flash Fire | Hygroscopic, Irritant |

Validated Protocols

Protocol 1: Stabilization (Converting Free Base to HCl Salt)

Use this if you have synthesized propargylamine and need to store it.

-

Dissolution: Dissolve the crude propargylamine free base in dry Diethyl Ether or Ethanol (10 mL solvent per 1 g amine) at 0°C.

-

Acidification: Dropwise add 2M HCl in Diethyl Ether (or 1.25 eq of concentrated aqueous HCl if using ethanol) while stirring.

-

Observation: A white precipitate (the salt) should form immediately in ether.

-

-

Filtration: Filter the solid under vacuum/inert gas.

-

Washing: Wash the filter cake with cold ether to remove any yellow dimers/impurities.

-

Drying: Dry under high vacuum to remove traces of water/acid. Store in a desiccator.

Protocol 2: "Just-in-Time" Free Base Liberation

Use this immediately before a reaction requiring the nucleophile.

-

Suspension: Suspend the Propargylamine HCl salt in the reaction solvent (e.g., DCM, THF).

-

Neutralization: Add 1.05 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA).

-

Note: If your reaction is sensitive to tertiary amine salts, use an inorganic wash: Dissolve salt in minimal water, basify with NaOH to pH >12, extract 3x with DCM, dry over

, and use the filtrate immediately.

-

-

Usage: Add the electrophile directly to this solution. Do not concentrate to dryness.

Decision Tree: Storage & Handling

Caption: Figure 2. Decision logic for handling incoming propargylamine samples to ensure long-term integrity.

References

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Propargylamine hydrochloride. Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: Propargylamine. Retrieved from

-

PubChem. (n.d.). Propargylamine Compound Summary. National Library of Medicine. Retrieved from

- Shi, W., & Lei, A. (2014). 1,3-Diyne chemistry: synthesis and transformations. Tetrahedron Letters.

-

ChemicalBook. (2023). Propargylamine Hydrochloride Properties and Stability. Retrieved from

Sources

removing unreacted propargyl bromide from amine mixtures

Technical Support & Troubleshooting Guide for Amine Synthesis[1][2]

Core Directive & Safety Briefing

The Problem: Propargyl bromide (3-bromopropyne) is a potent lachrymator and a genotoxic alkylating agent.[1] In amine propargylation (e.g., synthesis of alkynes for Click chemistry), it is often used in excess to drive kinetics.[1][2] However, its removal is critical because:

-

Safety: It is shock-sensitive and can concentrate to explosive levels during rotary evaporation.[1][2]

-

Downstream Interference: It acts as a copper chelator and electrophile, poisoning catalysts in subsequent "Click" (CuAAC) reactions.[1][2]

Critical Safety Warning:

-

Explosion Hazard: Do NOT distill pure propargyl bromide to dryness.[1][2] It is shock-sensitive, especially when heated.[1][2]

-

Disposal: Quench all aqueous waste streams with sodium thiosulfate before disposal.[1][2]

Primary Remediation Protocol: Acid-Base Phase Switching

Best For: Stable secondary/tertiary amines, large-scale reactions (>1g).[1][2]

Mechanism: Exploits the

The Logic (Self-Validating System)

This method is self-validating because the separation is physical. If the layers are separated correctly, the impurity cannot chemically follow the product.

-

Acidification: Converts the Amine Product into a water-soluble salt (

).[1] Propargyl bromide remains neutral and stays in the organic layer. -

Organic Wash: The organic layer (containing the propargyl bromide) is discarded.

-

Basification: The aqueous layer is neutralized (

), returning the Amine Product to its neutral, organic-soluble form.[1][2] -

Recovery: The product is extracted back into fresh organic solvent, leaving inorganic salts in the water.[1]

Step-by-Step Workflow

Step 1: Reaction Quench Dilute the reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether).[1] Avoid Dichloromethane (DCM) if possible, as it can form emulsions during basic washes.[1][2]

Step 2: The "Forward" Extraction (Impurity Removal)

-

Add 1M HCl (aq) to the organic mixture.[4]

Step 3: The "Reverse" Extraction (Product Recovery)

-

Cool the aqueous layer (ice bath).[6]

-

Slowly add 6M NaOH or Sat. NaHCO₃ (if product is ester-sensitive) until pH > 12.[1][2]

-

Validation: Solution should turn cloudy as the free amine precipitates/oils out.

-

Combine organic layers, dry over

, and concentrate.[1][2][7]

Visualization: Acid-Base Phase Switch

Caption: Logical flow of separating neutral alkyl halides from basic amines using pH manipulation.

Secondary Protocol: Chemical Scavenging

Best For: Acid-sensitive substrates (e.g., Boc-groups, acetals), High-Throughput Screening (HTS), or small scales (<100mg).[1][2]

Mechanism: Introduces a "Super-Nucleophile" that reacts faster with propargyl bromide than your product did, creating a species that is easily filtered or washed away.[1][2]

Scavenger Selection Guide

| Scavenger Type | Reagent | Protocol | Pros | Cons |

| Solid Phase (Resin) | Polymer-Supported Thiol (e.g., SiliaMetS® Thiol) | Add 2-4 eq. of resin.[1][2] Shake 4h. Filter resin.[1][2] | No workup required; removes lachrymator completely.[1][2] | Expensive; slower kinetics (heterogeneous).[1][2] |

| Solution Phase | Sodium Thiosulfate ( | Dissolve residue in organic; wash with sat.[1][2] thiosulfate (aq).[1][2][8][9] | Cheap; destroys peroxide hazards simultaneously.[1][2] | Requires liquid-liquid extraction.[1][2] |

| Amine Scavenger | Morpholine or N,N-Dimethylethylenediamine | Add 1 eq.[1][2] excess. Stir 1h. Perform acid wash (mild).[1][2] | Very fast reaction. | Converts impurity to another amine, requiring careful separation.[1][2] |

Protocol: Thiol Resin Scavenging[1][2]

-

Calculate: Use 3 equivalents of Thiol resin relative to the estimated excess propargyl bromide.[1]

-

Incubate: Add resin to the reaction mixture (or crude dissolved in DMF/MeOH). Shake at RT for 4–12 hours.[2]

-

Filter: Pass through a fritted cartridge or Celite pad.[1][2]

-

Result: The filtrate contains the product; the propargyl bromide is covalently bound to the solid waste.

Visualization: Scavenging Decision Tree

Caption: Decision matrix for selecting the appropriate remediation technique based on substrate stability and scale.

Troubleshooting & FAQs

Q: I concentrated my reaction and it smells intensely acrid (garlic/metallic). Is this normal? A: No. That is the smell of propargyl bromide.

-

Immediate Action: Do not continue to rotovap. The lachrymator is concentrating.

-

Fix: Redissolve in ether/ethyl acetate and perform the Chemical Scavenging (Thiosulfate wash) immediately to quench the reagent.

Q: Can I just distill the propargyl bromide off? A: Technically yes, but practically dangerous. Propargyl bromide boils at ~88°C. While it can be co-distilled with toluene, heating it increases the risk of decomposition or explosion.

-

Recommendation: Avoid distillation unless you are using a high-vacuum, low-temperature setup with a blast shield.[2]

Q: My product is an amino-ester. Won't NaOH hydrolyze it during the Acid-Base extraction? A: Yes, strong bases will saponify esters.[1][2]

-

Modification: In Step 3 (Reverse Extraction), use Saturated Sodium Bicarbonate (

) or Carbonate (

Q: I see a "rag layer" (emulsion) during the extraction. A: Propargyl species often change the surface tension.

-

Fix: Add a small amount of Brine (Sat. NaCl) to the aqueous layer.[10] If that fails, filter the biphasic mixture through a pad of Celite to break the emulsion.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7842, Propargyl bromide. Retrieved from [Link][1]

-

Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Acid-Base extraction protocols).

-

MacMillan, D. W. C., et al. (2021).[1][2] Evolution of High-Throughput Experimentation in Synthetic Organic Chemistry. Chemical Reviews. (Reference for Resin Scavenging in HTS).

-

Sharpless, K. B., et al. (2002).[1][2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Context for propargyl amine synthesis).

Sources

- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 2. Propargyl bromide CAS#: 106-96-7 [m.chemicalbook.com]

- 3. Buy Propargyl Bromide From Trusted Pharmaceutical Api Supplier [chemicalbull.com]

- 4. orgsyn.org [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Troubleshooting Copper Catalyst Poisoning in CuAAC Reactions

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of one of modern chemistry's most powerful tools. This guide is structured to help you diagnose and solve issues related to catalyst poisoning, ensuring the success of your experiments.

The CuAAC reaction is celebrated for its reliability and broad scope, forming a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] However, its success hinges on the integrity of the catalytic cycle, which is centered on the Copper(I) oxidation state.[1][4] The primary challenge researchers face is the deactivation, or "poisoning," of this catalyst, which can lead to sluggish or completely failed reactions. This guide will walk you through identifying potential poisons, systematically troubleshooting your reaction, and implementing robust protocols to prevent catalyst deactivation.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles encountered in CuAAC reactions.

Q1: My click reaction is sluggish or has failed completely. What are the most common culprits?

A1: When a CuAAC reaction fails, the issue almost always traces back to the integrity of the Copper(I) catalyst. The most common causes are:

-

Oxidation of the Catalyst: The catalytically active Cu(I) species is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5] A color change in the reaction mixture from colorless or light yellow to blue or green is a strong indicator of Cu(II) formation.

-

Presence of Inhibitory Functional Groups: Certain functional groups present in your substrates, solvents, or buffers can coordinate strongly with the copper catalyst, effectively sequestering it from the catalytic cycle. Thiols are a particularly potent poison in this regard.[1][6]

-

Insufficient Reducing Agent: Sodium ascorbate is typically used to reduce any in-situ generated Cu(II) back to Cu(I).[2][7] If the concentration of ascorbate is too low or if it degrades, the catalyst will be irreversibly oxidized.

-

Poor Reagent Quality: Impurities in your azide or alkyne starting materials, or even in the solvent, can act as catalyst poisons.

Q2: I see a red or purple precipitate forming in my reaction. What is it and how can I prevent it?

A2: The formation of a colored precipitate often indicates the creation of insoluble copper(I) acetylide polymers.[8] This is particularly common with certain alkynes, such as propiolic acid, which can react with the copper catalyst to form these unreactive complexes.[8] This process removes the active catalyst from the solution, halting the reaction.

Causality & Prevention: This precipitation occurs when the copper(I) acetylide intermediate, a key part of the catalytic cycle, is poorly solvated or prone to aggregation.[1] To prevent this:

-

Use a Stabilizing Ligand: Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are essential.[9][10] They coordinate with the copper(I) ion, preventing the formation of these unreactive polynuclear aggregates and increasing the solubility of the catalytic species.[1][11][12]

-

Optimize Your Solvent System: In some cases, solvent choice is critical. While aqueous mixtures are common, systems like DMF or acetonitrile/water can sometimes help to solvate the catalyst and intermediates more effectively, preventing precipitation.[8] Note, however, that acetonitrile can sometimes compete with the reaction.[8]

Q3: Why is degassing the reaction mixture so important?

A3: As mentioned, the active Cu(I) catalyst is highly susceptible to oxidation by molecular oxygen dissolved in the reaction solvent.[5][13] This oxidation converts it to the catalytically inactive Cu(II) state. While a reducing agent like sodium ascorbate can regenerate Cu(I), its capacity is finite.[1] Minimizing oxygen exposure from the start is a critical best practice.[13] Failure to do so can lead to:

-

Depletion of the reducing agent.

-

Buildup of inactive Cu(II).

-

Promotion of undesired side reactions like the oxidative homocoupling of your alkyne (Glaser coupling).[1][5]

Rigorously degassing your solvents and reaction mixture is a simple step that dramatically improves the reliability of the reaction.[14][15]

Part 2: Deep Dive into Catalyst Poisons - Identifying the Culprit

Understanding what can poison your catalyst is key to designing a successful experiment.

Q4: Which specific functional groups and compounds are known to poison copper catalysts?

A4: Several classes of compounds can inhibit or completely stop the CuAAC reaction by strongly coordinating to the copper catalyst. You should be vigilant if your substrates or buffers contain any of the following:

| Inhibitor Class | Examples | Mechanism of Inhibition | References |

| Thiols & Thioethers | Cysteine, Glutathione, DTT, Mercaptoethanol | Thiols are potent poisons.[1] The soft sulfur atom binds very strongly to the soft Cu(I) ion, forming a stable complex that removes the copper from the catalytic cycle. This is a major reason for low yields in biological systems.[6][16] | [1][6][16][17][18] |

| Amines (Unsubstituted) | Primary/Secondary Amines, Tris buffer | While some tertiary amine ligands accelerate the reaction,[19] many simple amines can act as competitive ligands, potentially inhibiting the reaction by occupying copper's coordination sites. The effect can be complex and concentration-dependent.[1] | [1][19][20] |

| Phosphines | Triphenylphosphine (PPh3), TCEP | Phosphines like TCEP, sometimes used as reducing agents, can bind to copper and interfere with the reaction.[11][13] While some phosphine ligands have been developed for CuAAC, their use requires careful consideration.[11] | [11][13] |

| Halide Ions | High concentrations of Cl⁻, I⁻ | Iodide and high concentrations of chloride (e.g., in PBS) are good ligands for Cu(I) and can be inhibitory.[11][13] Using CuI as a source can also lead to the formation of 5-iodotriazole byproducts.[11][13] | [11][13][18] |

| Carboxylic Acids | Propiolic Acid, Aspartic Acid, Glutamic Acid | Can precipitate the copper catalyst, especially if the resulting copper salt is insoluble in the reaction medium.[8] | [8] |

| Strong Chelators | EDTA, Deferiprone | These are designed to bind metal ions and will completely sequester the copper catalyst, killing the reaction.[21] | [21] |

Q5: How do I choose the right ligand to protect my catalyst?

A5: The ligand is arguably the most critical component after the copper itself. Its primary roles are to protect the Cu(I) from oxidation and disproportionation and to prevent the formation of inactive copper-acetylide aggregates.[1][11][22]

| Ligand | Common Use Case | Advantages | Considerations | References |

| TBTA | Organic Solvents | The original and highly effective ligand. Excellent protection against oxidation. | Poor water solubility. | [10][11] |

| THPTA | Aqueous / Biological Systems | Highly water-soluble. Accelerates the reaction and protects biomolecules from oxidative damage.[23] | Can be inhibited by high alkyne concentrations (>5mM).[18] | [10][18][23] |

| BTTES | Bioconjugation | Water-soluble and effective at protecting the catalyst in complex biological media. | Less common than THPTA but a very effective alternative. | [11] |

| N-Heterocyclic Carbenes (NHCs) | Specialized Applications | Form very stable complexes with Cu(I), leading to highly active and robust catalysts.[24][25] Can sometimes be inhibited via encapsulation for temporal control.[26] | Often require synthesis; less commercially available than triazole-based ligands. | [24][25][26] |

Part 3: Systematic Troubleshooting & Diagnostic Workflows

A logical, step-by-step approach is the most efficient way to solve a failed reaction.

Q6: My reaction failed. How can I systematically diagnose the problem?

A6: Use the following workflow to methodically identify the root cause of the issue. This process is designed to isolate variables and test the core components of your reaction system.

Caption: A systematic workflow for troubleshooting failed CuAAC reactions.

Q7: What is a good control experiment to test my reaction setup?

A7: The most effective control is to perform the reaction with simple, reliable, and "well-behaved" substrates. The reaction between benzyl azide and phenylacetylene is a widely used benchmark for testing the efficacy of a CuAAC catalyst system.[11]

Protocol for a Control Reaction:

-

In a vial, add phenylacetylene (1.0 eq).

-

Add benzyl azide (1.0 eq).

-

Add your chosen solvent (e.g., t-BuOH/H₂O 1:1).

-

Add a solution of your ligand (e.g., THPTA, 5 mol%).

-

Add a solution of CuSO₄·5H₂O (1 mol%).

-

Degas the mixture thoroughly with argon or nitrogen for 10-15 minutes.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (10 mol%).

-

Stir at room temperature and monitor by TLC or LC-MS.

If this reaction works, your catalyst, solvent, and general procedure are sound. The problem lies with your specific, more complex substrates. If this control reaction fails, the issue is with one of the core reagents (copper source, ligand, ascorbate, or solvent).

Part 4: Protocols for Prevention and Remediation

Implementing robust experimental procedures is the best way to ensure reproducible success.

Protocol 1: Rigorous Degassing of Reaction Mixtures

Oxygen is a persistent enemy of the CuAAC reaction. Choose one of these two methods to remove it effectively.

Method A: Inert Gas Sparging [14][15][27]

-

Combine all reaction components except for the sodium ascorbate.

-

Insert a long needle or sparging tube connected to a source of inert gas (argon is preferred as it's denser than air) into the solution, ensuring the tip is below the liquid surface.

-

Insert a short vent needle into the septum that does not reach the liquid.

-

Bubble the inert gas through the solution at a moderate rate for 15-30 minutes.

-

After sparging, remove the long needle while maintaining a positive pressure of inert gas.

-

Inject the freshly prepared, degassed sodium ascorbate solution to start the reaction.

Method B: Freeze-Pump-Thaw (For Organic Solvents) [28] This method is highly effective but only suitable for non-aqueous, non-volatile solvents.